chaetoglobosin T

Description

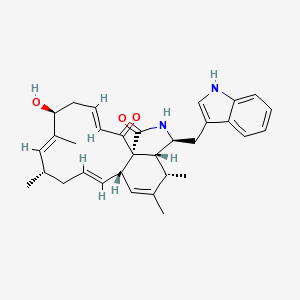

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H38N2O3 |

|---|---|

Molecular Weight |

498.7 g/mol |

IUPAC Name |

(1S,3E,6S,7E,9S,11E,13S,16S,17R,18S)-6-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione |

InChI |

InChI=1S/C32H38N2O3/c1-19-9-7-10-24-16-20(2)22(4)30-27(17-23-18-33-26-12-6-5-11-25(23)26)34-31(37)32(24,30)29(36)14-8-13-28(35)21(3)15-19/h5-8,10-12,14-16,18-19,22,24,27-28,30,33,35H,9,13,17H2,1-4H3,(H,34,37)/b10-7+,14-8+,21-15+/t19-,22+,24-,27-,28-,30-,32+/m0/s1 |

InChI Key |

KJNZESBAHPOZTI-DYGSJVQXSA-N |

Isomeric SMILES |

C[C@H]\1C/C=C/[C@H]2C=C([C@H]([C@@H]3[C@@]2(C(=O)/C=C/C[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C |

Canonical SMILES |

CC1CC=CC2C=C(C(C3C2(C(=O)C=CCC(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C |

Synonyms |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

Origin of Product |

United States |

Biosynthesis and Genetic Regulation of Chaetoglobosins

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Megasynthetase Pathway

The core structure of chaetoglobosins is synthesized by a hybrid iterative type I PKS-NRPS megasynthetase. frontiersin.orgmdpi.comnih.govplos.orgnih.govresearchgate.netjst.go.jp This large enzymatic complex is responsible for incorporating specific precursor molecules and assembling the characteristic carbon scaffold of these compounds. frontiersin.orgmdpi.comnih.govnih.gov

Precursor Incorporation and Assembly (e.g., Tryptophan, Polyketide Backbone)

The biosynthesis of chaetoglobosins involves the incorporation of tryptophan and a polyketide backbone. Tryptophan serves as the source of the 10-(indol-3-yl) group, a defining feature of chaetoglobosins. mdpi.comfrontiersin.org The polyketide backbone is generated through the iterative condensation of malonyl-CoA units, a process catalyzed by the PKS portion of the hybrid enzyme. escholarship.org The PKS-NRPS hybrid enzyme facilitates the coupling of the polyketide chain with the tryptophan-derived moiety. frontiersin.orgmdpi.comnih.govnih.govresearchgate.netjst.go.jp

Key Enzymatic Steps and Catalytic Domains

The PKS-NRPS hybrid megasynthetase, often referred to as CheA in the context of chaetoglobosin A biosynthesis, contains several key catalytic domains essential for the process. frontiersin.orgmdpi.comnih.govnih.govresearchgate.net Typical fungal iterative type I PKS-NRPS enzymes consist of KS (β-ketoacyl synthase), AT (malonyl-CoA:ACP transacylase), and ACP (acyl carrier protein) domains, alongside potential modifying domains like KR (ketoreductase), DH (dehydratase), and methyltransferase domains. researchgate.net The NRPS module typically contains A (adenylation), T (thiylation or peptidyl carrier protein), and C (condensation) domains for amino acid activation and peptide bond formation. The CheA enzyme likely houses the necessary domains to catalyze the iterative polyketide chain elongation and its subsequent coupling with tryptophan. A stand-alone enoyl reductase, CheB, is also involved in the biosynthesis of the carbon scaffold, working in conjunction with CheA. frontiersin.orgmdpi.comnih.govnih.govresearchgate.net Following the action of CheA and CheB, a spontaneous intramolecular condensation and a Diels-Alder reaction are proposed to generate the key intermediate prochaetoglobosin, which then undergoes further oxidative modifications catalyzed by other enzymes to yield the final chaetoglobosin structure. frontiersin.orgmdpi.comnih.govnih.gov

Biosynthetic Gene Clusters (BGCs)

Genes responsible for chaetoglobosin biosynthesis are typically organized into contiguous biosynthetic gene clusters (BGCs) in fungal genomes. mdpi.comresearchgate.netmycocentral.eunih.govnih.govresearchgate.net These clusters facilitate the co-regulation of the genes involved in the metabolic pathway. nih.govnih.govoup.commdpi.com

Identification and Characterization of Core Genes (e.g., CheA, CheB, pks-1, CgPKS11)

Studies, particularly in Chaetomium globosum and Penicillium expansum, have led to the identification and characterization of core genes within the chaetoglobosin BGCs. The hybrid PKS-NRPS gene, cheA (or CgcheA with locus CHGG_01239 in C. globosum), and the enoyl reductase gene, cheB (or CgcheB with locus CHGG_01238), are central to the biosynthesis of the chaetoglobosin scaffold. frontiersin.orgmdpi.comnih.govplos.orgnih.govresearchgate.net Another gene, pks-1 (also known as alb1), encoding a conidial pigment polyketide synthase, has also been found to be required for chaetoglobosin A biosynthesis in C. globosum, potentially by providing precursors. frontiersin.orgmdpi.comnih.govplos.orgnih.gov The deletion of other PKS genes, such as Cgpks11 (homologous to CHGG_10647), which is involved in the biosynthesis of chaetoglocin A, can lead to the upregulation of the CgcheA gene cluster and increased chaetoglobosin A production, suggesting potential competition for precursors between different PKS pathways. mdpi.comresearchgate.netnih.gov

An interactive table summarizing core genes and their proposed functions in C. globosum chaetoglobosin biosynthesis is presented below:

| Gene Locus (C. globosum) | Gene Name | Proposed Function |

| CHGG_01239 | CgcheA | Hybrid PKS-NRPS megasynthetase; forms core scaffold. mdpi.complos.org |

| CHGG_01238 | CgcheB | Stand-alone enoyl reductase; works with CgcheA. mdpi.com |

| pks-1 (alb1) | pks-1 | Putative pigment PKS; required for biosynthesis, possibly provides precursors. frontiersin.orgmdpi.comnih.govplos.orgnih.gov |

| CHGG_01242-1 | CgcheE | Enzyme involved in oxidative transformations. mdpi.comnih.gov |

| CHGG_01242-2 | CgcheF | Enzyme involved in oxidative transformations. mdpi.comnih.gov |

| CHGG_01243 | CgcheG | Enzyme involved in oxidative transformations. mdpi.comnih.gov |

Auxiliary Genes and Their Roles in Diversification

Beyond the core PKS-NRPS and enoyl reductase genes, chaetoglobosin BGCs contain auxiliary genes that contribute to the structural diversification of the resulting metabolites. These genes encode enzymes responsible for post-assembly modifications, such as oxidative transformations. frontiersin.orgmdpi.comnih.govnih.gov For example, enzymes like CheD, CheE, and CheG (CgcheE, CgcheF, and CgcheG in C. globosum) have been identified as being involved in the final oxidative steps that convert prochaetoglobosin into specific chaetoglobosin variants like chaetoglobosin A. mdpi.comnih.gov The presence and variation of these auxiliary enzymes within different chaetoglobosin BGCs likely explain the wide array of chaetoglobosin structures isolated from fungi. jst.go.jp Some BGCs may also contain genes related to self-resistance mechanisms, such as the twinfilin-1 (twf1) gene found near the chaetoglobosin P and K gene clusters in Discosia rubi, suggesting a possible mechanism involving interference with actin polymerization. frontiersin.orgresearchgate.net

Genomic Context of Chaetoglobosin BGCs

Chaetoglobosin BGCs are typically found clustered together in fungal genomes. mdpi.comresearchgate.netnih.gov The gene order and content of these clusters can be similar across different fungal species that produce chaetoglobosins, although variations exist, contributing to the diversity of chaetoglobosin structures. frontiersin.org For instance, the putative chaetoglobosin P BGC in Discosia rubi shows high similarity in gene order, content, and predicted function to the chaetoglobosin A BGC in C. globosum and the putative chaetoglobosin K gene cluster in S. maydis. frontiersin.org The genomic context of BGCs can also include regulatory elements and genes for transport and self-resistance. mdpi.commdpi.com The organization of genes within these clusters and their co-regulation are crucial for the efficient biosynthesis of chaetoglobosins. nih.govnih.govoup.commdpi.com Comparative genomic analyses have revealed that some BGCs, including chaetoglobosin-like clusters, may have been subject to horizontal gene transfer events during fungal evolution. nih.gov

Compound Names and PubChem CIDs

Post-Synthetic Modification Pathways

Following the assembly of the core scaffold by the PKS-NRPS, a variety of enzymatic transformations occur, leading to the diverse array of chaetoglobosin structures observed in nature. These post-synthetic modifications are crucial for generating the chemical complexity and biological activities of these compounds. rsc.orgjst.go.jp

Oxygenation and Hydroxylation Mechanisms

Oxygenation and hydroxylation reactions are common tailoring steps in the biosynthesis of natural products, often catalyzed by enzymes such as monooxygenases and cytochrome P450 oxygenases. jst.go.jpescholarship.org These enzymes introduce hydroxyl or epoxide groups at specific positions on the chaetoglobosin scaffold, increasing their polarity and potentially altering their biological interactions. For example, the biosynthesis of chaetoglobosin A involves multiple oxidation steps catalyzed by three redox enzymes: one flavin-containing monooxygenase and two cytochrome P450 oxygenases. jst.go.jp The order of these oxidation steps can lead to different intermediates, contributing to the structural variations within the chaetoglobosin family. wikipedia.org

Dehydration and Rearrangement Reactions

Dehydration and rearrangement reactions also play a role in shaping the final structures of chaetoglobosins. Dehydration involves the removal of water molecules, often leading to the formation of double bonds or cyclic structures. Rearrangements involve the reorganization of the carbon skeleton. These reactions can be spontaneous or enzyme-catalyzed. rsc.orgresearchgate.net For instance, proposed biosynthetic pathways for certain chaetoglobosin analogues involve dehydration reactions. rsc.orgresearchgate.net Rearrangement reactions, such as semipinacol rearrangement, have also been hypothesized in the biosynthesis of rearranged cytochalasans isolated from Chaetomium globosum. researchgate.net

Chirality and Stereochemical Evolution

The biosynthesis of chaetoglobosins involves the establishment of specific stereochemical centers, contributing to their defined three-dimensional structures and biological activities. The chirality of these compounds is determined during the enzymatic reactions catalyzed by the PKS-NRPS and the subsequent tailoring enzymes. capes.gov.br Studies investigating the absolute configuration of chaetoglobosins have utilized techniques such as electronic circular dichroism (CD) spectroscopy in conjunction with theoretical calculations to establish their stereochemistry. capes.gov.br The evolution of stereochemical features within the chaetoglobosin family is a result of the specificities of the enzymes involved in their biosynthesis.

Regulatory Mechanisms of Biosynthesis

The production of secondary metabolites like chaetoglobosins is tightly regulated in fungi to ensure their synthesis occurs under specific environmental conditions or developmental stages. This regulation happens at multiple levels, including transcriptional control of BGCs and involvement of signaling pathways. nih.govfrontiersin.org

Transcriptional Regulation of BGCs

Biosynthetic gene clusters (BGCs) encoding secondary metabolites are often subject to complex transcriptional regulation. pnas.org Transcription factors play a crucial role in controlling the expression of genes within these clusters, thereby influencing the production levels of the corresponding metabolites. nih.govfrontiersin.org In Chaetomium globosum, transcription factors have been shown to regulate the biosynthesis of chaetoglobosin A. frontiersin.org For example, a putative C2H2 transcription factor, CgTF6, controlled by CgTF1, has been reported to negatively regulate chaetoglobosin A biosynthesis. frontiersin.org Deletion of CgTF6 resulted in the transcriptional activation and increased expression of the chaetoglobosin A biosynthesis gene cluster. frontiersin.org

Signaling Pathways (e.g., Gα-cAMP/PKA pathway)

Signal transduction pathways are integral to coordinating fungal metabolism and development, including the regulation of secondary metabolite biosynthesis. plos.org The heterotrimeric Gα-cAMP/PKA signaling pathway is a key regulatory system in filamentous fungi, responding to environmental signals and modulating various cellular processes. plos.orgresearchgate.netnih.gov In Chaetomium globosum, the Gα-cAMP/PKA pathway has been shown to positively regulate the biosynthesis of chaetoglobosin A. plos.orgfrontiersin.orgresearchgate.netnih.govdntb.gov.ua Knockdown of the Gα-encoding gene gna-1 led to decreased production of chaetoglobosin A and a significant reduction in the expression of corresponding genes, such as pks-1 and CgcheA. plos.orgfrontiersin.orgnih.gov These effects could be restored by simultaneously knocking down the pkaR gene, which encodes a regulatory subunit of cAMP-dependent protein kinase A (PKA), or by supplementing with a cAMP analog. frontiersin.orgnih.gov This suggests that the Gα-cAMP/PKA pathway, potentially interacting with downstream effectors like CgLaeA, CgVeA, and CgSptJ, dictates the expression of the chaetoglobosin A BGC. frontiersin.org

Data Tables

| Regulatory Element | Type of Regulation on Chaetoglobosin A Biosynthesis (in C. globosum) | Effect on Gene Cluster Expression | Source Organism |

| CgTF6 | Negative | Transcriptional activation upon deletion | Chaetomium globosum frontiersin.org |

| CgTF1 | Controls CgTF6 | - | Chaetomium globosum frontiersin.org |

| Gα-cAMP/PKA pathway | Positive | Upregulation of BGC genes (e.g., CgcheA, pks-1) | Chaetomium globosum plos.orgfrontiersin.orgnih.gov |

| gna-1 (Gα gene) | Positive (knockdown leads to decrease) | Downregulation of BGC genes | Chaetomium globosum plos.orgfrontiersin.orgnih.gov |

| pkaR (PKA regulatory subunit gene) | Negative (knockdown restores defects from gna-1 silencing) | - | Chaetomium globosum frontiersin.orgnih.gov |

| Enzyme/Reaction Type | Role in Post-Synthetic Modification | Examples (Chaetoglobosins) |

| Oxygenases/Hydroxylases | Introduction of hydroxyl/epoxide groups | Involved in multiple steps in Chaetoglobosin A biosynthesis jst.go.jp |

| Dehydration | Removal of water, formation of double bonds/cycles | Proposed in pathways for some analogues rsc.orgresearchgate.net |

| Rearrangement (e.g., Semipinacol) | Reorganization of carbon skeleton | Hypothesized in rearranged cytochalasans researchgate.net |

Influence of Environmental Factors on Biosynthesis

The biosynthesis of chaetoglobosins, particularly chaetoglobosin A (CheA), by Chaetomium globosum is significantly influenced by various environmental factors, including temperature, pH, and the presence of metal ions and nutrients. Optimizing these conditions is crucial for enhancing the yield of these secondary metabolites.

Temperature plays a critical role in both fungal growth and secondary metabolite production, with optimal temperatures for each often differing. Studies on C. globosum have shown that while the fungus is sensitive to temperature, the optimal temperature for CheA production can vary depending on the specific strain, medium composition, and fermentation conditions. Generally, CheA yield initially increases with temperature before decreasing. For one engineered strain, the highest CheA yield of 179.07 mg/L was observed at 28 °C. mdpi.com C. globosum strain ATCC 6205, for instance, grows optimally between 20°C and 30°C, with restricted growth at 37°C and no growth at 42°C. canada.ca Spore germination in C. globosum is reported to occur optimally between 24°C and 38°C. canada.ca Chaetoglobosin A itself shows stability below 25°C, with significant degradation occurring at temperatures of 60°C and above, and sharp decreases in content after prolonged heating at 80°C, 100°C, and 150°C. elsevier.es

Environmental pH is another vital factor affecting fungal growth, development, and the synthesis of secondary metabolites. mdpi.com Fungi exhibit pH-dependent metabolic regulation, impacting processes such as nutrient uptake, enzyme catalysis, and metabolite export. mdpi.com C. globosum can grow over a pH range of approximately 4.3 to 9.4. researchgate.netnih.gov Optimal growth and chaetoglobosin C production have been observed at a neutral pH. researchgate.netnih.gov Conversely, sporulation in C. globosum appears to be favored in an acidic environment and inhibited under basic conditions on artificial media. researchgate.netnih.gov Detectable levels of chaetoglobosin C were observed on media that supported the largest C. globosum colonies, suggesting a direct relationship between growth and chaetoglobosin production. researchgate.net

The composition of the fermentation medium, including the presence of metal ions and nutrient sources, also impacts chaetoglobosin biosynthesis. Studies have investigated the effects of adding different metal ions on CheA production. While the addition of K⁺, Na⁺, and Fe²⁺ did not significantly promote CheA yield, the addition of Cu²⁺, Zn²⁺, Mg²⁺, and Ca²⁺ significantly increased it. mdpi.com Cu²⁺ demonstrated the most significant increase, reaching 176.92 mg/L, potentially by increasing cell membrane permeability and altering the activities of enzymes involved in CheA synthesis. mdpi.com The amount of inoculation and the substrate concentration are also key factors affecting the synthesis of natural products. mdpi.com Increasing the inoculation amount within a certain range can lead to the cell reaching the equilibrium stage quickly and producing secondary metabolites. mdpi.com CheA yield has been shown to increase with increasing substrate concentration up to a certain point. mdpi.com

Environmental signals are essential for the production of secondary metabolites, and their influence is often mediated through the regulation of transcription factors and metabolic gene expression. mdpi.com For instance, the Gα-cAMP/PKA signaling pathway has been shown to positively regulate chaetoglobosin A biosynthesis in C. globosum. plos.orgnih.govfrontiersin.org This pathway senses environmental signals and modulates mycelial growth, development, and secondary metabolism. plos.orgnih.gov Additionally, global regulators like LaeA play a significant role in regulating the expression of multiple secondary metabolic gene clusters, thereby influencing the formation of secondary metabolites. mdpi.comfrontiersin.org

The following table summarizes some research findings on the influence of environmental factors on chaetoglobosin production:

| Environmental Factor | Parameter/Condition | Observed Effect on Chaetoglobosin Production (primarily CheA) | Source |

| Temperature | 28 °C | Highest CheA yield (179.07 mg/L) for an engineered strain | mdpi.com |

| Temperature | Below 25°C | Chaetoglobosin A scarcely reduced (stability) | elsevier.es |

| Temperature | ≥ 60°C | Decrease in Chaetoglobosin A content | elsevier.es |

| Temperature | 100°C, 150°C (24h) | No Chaetoglobosin A detected | elsevier.es |

| pH | Neutral pH | Optimal growth and chaetoglobosin C production | researchgate.netnih.gov |

| pH | Acidic environment | Favors sporulation | researchgate.netnih.gov |

| pH | Basic conditions | Inhibits sporulation | researchgate.netnih.gov |

| Metal Ions | Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺ | Significantly increased CheA yield | mdpi.com |

| Metal Ions | Cu²⁺ | Most effective in increasing CheA yield (176.92 mg/L) | mdpi.com |

| Metal Ions | K⁺, Na⁺, Fe²⁺ | No significant effect on CheA yield | mdpi.com |

| Inoculation Amount | Increasing within range | Initially increased, then decreased CheA yield | mdpi.com |

| Substrate Concentration | Increasing from 2.5 to 5.0 g/100 mL | Increased CheA yield from 143.05 to 176.02 mg/L | mdpi.com |

Further research findings indicate that appropriate amounts of Zn²⁺ can increase the production of certain fungal secondary metabolites, although excess may inhibit growth and metabolism. mdpi.com The addition of Cu²⁺ is believed to increase the permeability of the cell membrane and change the activities of enzymes related to CheA synthesis. mdpi.com

Advanced Structural Elucidation Methodologies in Chaetoglobosin T Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms. Various NMR techniques have been instrumental in resolving the structure of chaetoglobosin T. acs.orgrsc.orgacs.orgcapes.gov.brresearchgate.netrsc.orgscispace.com

One-Dimensional NMR (¹H, ¹³C NMR)

One-dimensional (1D) NMR spectra, particularly ¹H and ¹³C NMR, provide fundamental information about the types and chemical environments of hydrogen and carbon atoms within the molecule. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum are crucial for identifying different proton environments, such as aromatic, olefinic, aliphatic, and those adjacent to heteroatoms. rsc.orgresearchgate.netrsc.org Similarly, the ¹³C NMR spectrum, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the presence of methyl, methylene (B1212753), methine, and quaternary carbons, as well as carbonyl and olefinic carbons based on their characteristic chemical shifts. mdpi.commimedb.orgtandfonline.com

For this compound, analysis of its ¹H and ¹³C NMR spectra, often in comparison with known chaetoglobosins, has been key to identifying the core structural features. For instance, specific chemical shifts and signal patterns indicate the presence of the indolyl group, the perhydro-isoindolone moiety, and the macrocyclic ring characteristic of the chaetoglobosin class. acs.orgrsc.orgmdpi.comnih.gov The ¹H NMR spectrum provides information on aromatic and olefinic protons, as well as methyl and methylene groups. rsc.orgmdpi.com The ¹³C NMR spectrum helps in identifying different types of carbon atoms, including carbonyls and olefinic carbons. mdpi.commimedb.orgtandfonline.com

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between coupled protons, allowing for the tracing of proton networks and the identification of adjacent protons within the molecule. acs.orgcapes.gov.brscispace.commdpi.comtandfonline.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments establish correlations between protons and the carbons to which they are directly attached (one-bond correlations). This is vital for assigning proton signals to their corresponding carbons. acs.orgcapes.gov.brscispace.commdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between protons, regardless of whether they are coupled. This is essential for determining the relative stereochemistry and conformation of the molecule. capes.gov.brscispace.commdpi.comresearchgate.nettandfonline.commdpi.comresearchgate.net

The combined application of these 2D NMR techniques has been fundamental in piecing together the complex structure of this compound, confirming the planar structure and providing insights into its three-dimensional arrangement. capes.gov.brscispace.commdpi.com

Diagnostic NMR Spectral Analysis for Sub-types and Structural Features

Diagnostic analysis of NMR spectra, particularly ¹H NMR, plays a significant role in quickly identifying the sub-type of a chaetoglobosin and recognizing key structural features. rsc.orgresearchgate.netrsc.org Characteristic chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum can indicate the presence of specific functional groups and structural motifs within the perhydro-isoindolone moiety and the macrocyclic ring. rsc.orgrsc.org For example, the chemical shift of the C-19 proton can be indicative of the presence or absence of a hydroxyl or keto group at this position. acs.orgrsc.org Similarly, the signals for methyl groups and olefinic protons provide clues about the substitution patterns and the presence of double bonds in the macrocycle. acs.orgrsc.orgmdpi.comtandfonline.com This diagnostic approach allows for the rapid dereplication of known chaetoglobosins and helps in focusing further detailed analysis on potentially novel compounds. rsc.orgresearchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS and MSⁿ) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound, leading to the definitive assignment of its molecular formula. acs.orgmdpi.comtandfonline.comscispace.com The accurate mass measurement provided by HRMS allows for the calculation of the molecular formula, which is a fundamental piece of information for structural elucidation. acs.orgmdpi.comtandfonline.com

Furthermore, tandem mass spectrometry (MSⁿ), where the parent ion is fragmented and the resulting daughter ions are analyzed, provides valuable information about the substructures and fragmentation pathways of the molecule. nih.gov Analysis of the fragmentation pattern can help confirm the presence of specific moieties, such as the indolyl group, which often gives rise to characteristic fragment ions. tandfonline.comtandfonline.com While specific MSⁿ data for this compound's fragmentation are not extensively detailed in the provided snippets, HRMS has been consistently used to determine its molecular formula. For example, this compound has been reported to have the molecular formula C₃₂H₃₈N₂O₃ based on HRESMS data. acs.orgmdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided that suitable single crystals can be obtained. rsc.orgnih.gov While the provided information does not explicitly state that X-ray crystallography was performed directly on this compound, it mentions that the relative stereochemistry of related chaetoglobosins was assigned by referencing the X-ray diffraction analysis of chaetoglobosin A. acs.org This suggests that crystallographic data from analogous compounds can be used to infer the stereochemistry of this compound, especially for conserved structural elements within the chaetoglobosin family. acs.orgmdpi.com X-ray crystallography offers direct structural information, including planar, relative, and absolute configurations, though obtaining suitable crystals can be a limitation for some natural products. rsc.org

Electronic Circular Dichroism (ECD) Calculations for Chiral Assignment

Electronic Circular Dichroism (ECD) spectroscopy, combined with theoretical calculations, is a valuable method for determining the absolute configuration of chiral molecules, particularly when single crystals suitable for X-ray crystallography are not available. rsc.orgmdpi.comnih.govdntb.gov.uanih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible enantiomers, the absolute configuration can be assigned. mdpi.commdpi.comresearchgate.netnih.govnih.gov

For chaetoglobosins, including related compounds, ECD calculations using methods like time-dependent density functional theory (TD-DFT) have been employed to confirm or determine their absolute configurations. mdpi.commdpi.comresearchgate.netnih.govspringermedizin.de This involves computationally predicting the ECD spectra for different conformers and enantiomers and comparing them to the experimentally obtained ECD spectrum. mdpi.commdpi.comnih.govspringermedizin.de This approach has been successfully applied to assign the absolute configurations of various chaetoglobosins and related cytochalasans. mdpi.commdpi.comresearchgate.netnih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopic analysis of this compound has revealed key absorption bands indicative of specific functional groups. The IR spectrum of this compound (compound 3) isolated from Chaetomium globosum showed characteristic absorptions in the region of 3080–3240 cm⁻¹. These broad bands are typically associated with the stretching vibrations of N-H and O-H groups, suggesting the presence of amino and/or hydroxyl functionalities within the molecule. acs.org

Furthermore, the spectrum of this compound exhibited strong absorption bands at 1691 cm⁻¹ and 1683 cm⁻¹. acs.org These frequencies are characteristic of carbonyl (C=O) stretching vibrations. The presence of multiple bands in this region suggests the existence of different types of carbonyl groups, possibly in varying electronic or conformational environments within the complex structure of this compound. acs.org

Comparable IR data have been reported for other compounds within the chaetoglobosin family. For instance, Emeriglobosin A, a related chaetoglobosin, showed IR absorption bands at 3383 cm⁻¹ and 1682 cm⁻¹, also implying the presence of amino and carbonyl groups. mdpi.com Similarly, other studies on related fungal metabolites have reported IR absorptions in comparable ranges for hydroxyl, amino, and carbonyl functionalities, reinforcing the interpretation of the bands observed for this compound. acs.orgrsc.orgtandfonline.com

The data obtained from IR spectroscopy, particularly the identification of N-H/O-H and carbonyl groups, provides essential information that complements data from other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in the comprehensive structural determination of this compound. acs.org

Detailed research findings from the IR spectrum of this compound can be summarized in the following table:

| Absorption Band (cm⁻¹) | Functional Group Indicated | Notes |

| 3080–3240 | N-H and O-H stretching | Suggests presence of amino and/or hydroxyl groups. acs.org |

| 1691, 1683 | C=O stretching | Indicates presence of carbonyl groups. acs.org |

This spectroscopic evidence is consistent with the known structural features of chaetoglobosins, which are a class of cytochalasan alkaloids containing an indolyl group and a perhydroisoindolone moiety fused with a macrocyclic ring, inherently possessing amino and carbonyl functionalities, as well as potentially hydroxyl groups depending on the specific congener. mdpi.comapsnet.org

Analogues, Derivatives, and Structure Activity Relationship Sar Studies

Structural Diversity of Chaetoglobosins (e.g., Chaetoglobosin A, B, C, D, E, F, G, J, P, Q, R, U, V, W, penochalasins, armochaetoglobins, cytoglobosins)

Chaetoglobosins represent a subfamily within the larger group of cytochalasan alkaloids. nih.govacs.org The core structure of chaetoglobosins includes a perhydroisoindolone fused with a macrocyclic ring, with an indolyl group attached at position 10, derived from tryptophan incorporation during biosynthesis. nih.govfrontiersin.orgmdpi.com The structural diversity among different chaetoglobosins arises from variations in the macrocyclic ring size (typically 11-, 13-, or 14-membered) and the presence of different substituents and oxidation states on the core structure and the macrocycle. nih.govmdpi.com

Specific examples of chaetoglobosins highlight this diversity:

Chaetoglobosin A is a widely studied member of the family, known for its cytotoxicity and antimicrobial activities. mdpi.comacs.org

Chaetoglobosins B, D, and E have been isolated from Chaetomium globosum and show cytotoxic effects against various tumor cell lines. researchgate.net

Chaetoglobosin T has been isolated and characterized, with its molecular formula determined as C₃₂H₃₈N₂O₃. acs.org Structural analysis of this compound indicates differences compared to other analogues, such as the presence of a trisubstituted olefin and a methylene (B1212753) signal at specific positions, replacing functional groups found in other chaetoglobosins. acs.org

Chaetoglobosin P has demonstrated antifungal activity, particularly against Cryptococcus neoformans. frontiersin.org

Chaetoglobosin U is a cytotoxic analogue isolated from endophytic fungi. capes.gov.br

Other related classes of compounds, such as penochalasins, armochaetoglobins, and cytoglobosins, are also considered analogues or related cytochalasans, often isolated from similar fungal sources and sharing structural features with chaetoglobosins. nih.govmdpi.commdpi.comcapes.gov.br Penochalasin A, for instance, has been found alongside chaetoglobosins C, F, and E. capes.gov.br Armochaetoglobins have also been identified as cytochalasan alkaloids. mdpi.combohrium.com Cytoglobosins, such as Cytoglobosin A and C, are also part of this diverse family. mdpi.commdpi.com

The structural variations, including differences in oxidation patterns, presence of hydroxyl groups, double bonds, and substituents on the macrocycle and the perhydroisoindolone core, contribute to the distinct biological profiles observed among these analogues. acs.orgmdpi.com

Methods for Generating Chaetoglobosin Derivatives (e.g., Semi-synthesis, Biosynthetic Engineering)

Generating derivatives of natural products like chaetoglobosins is essential for exploring their SAR and potentially improving their biological properties. Several approaches are employed for this purpose.

Semi-synthesis: This method involves chemically modifying naturally isolated chaetoglobosins to create new analogues. While the structural variability at position 10 of the cytochalasan scaffold is limited in natural products due to its origin from specific amino acids, semi-synthetic approaches using modified amino acids have been explored to introduce diversity at this position. rsc.orgrsc.org Chemical modifications at other positions, such as C-7, N-2, and C-20, have also been investigated through semi-synthesis to study their impact on activity. researchgate.net Chemical engineering strategies applied to natural extracts, such as epoxidation and ring-opening reactions, can also yield novel chaetoglobosin derivatives. researchgate.netresearchgate.net

Biosynthetic Engineering: This approach leverages the fungal biosynthetic machinery to produce novel chaetoglobosins or analogues. Understanding the biosynthetic gene clusters (BGCs) responsible for chaetoglobosin production is key to this method. rsc.orgnih.govescholarship.org By manipulating these BGCs, for example, through genetic engineering of the producing fungi or by feeding modified precursors (mutasynthesis), it is possible to generate new compounds. rsc.orgrsc.orgrsc.org Feeding 1-methyl-L-tryptophan to Chaetomium globosum, for instance, led to the isolation of novel armochaetoglosins and this compound, demonstrating the utility of mutasynthesis in generating modified analogues. bohrium.comrsc.org Microbial metabolic engineering and synthetic biology are increasingly seen as cost-effective and efficient alternatives for the green and sustainable production of cytochalasans, including chaetoglobosins. researchgate.net Strategies like the One-Strain Many-Compounds (OSMAC) approach, microbial co-culture, and chemical epigenetic modification can also be used to activate silent biosynthetic pathways and enhance the production or yield novel secondary metabolites. nih.gov

Correlation of Structural Modifications with Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of chaetoglobosins influence their biological activities, such as cytotoxicity, antifungal, or antibacterial effects. While comprehensive SAR studies on the entire cytochalasan scaffold are still limited, research on specific analogues provides insights. rsc.orgrsc.org

Studies on various chaetoglobosins have shown differing levels of activity. For example, Chaetoglobosins A, B, C, D, E, F, G, and J have demonstrated cytotoxicity against HeLa cells with varying IC₅₀ values. acs.org Chaetoglobosin B showed significant inhibition of Jurkat and B16F10 tumor cells. researchgate.net Chaetoglobosin A has been reported to exhibit strong cytotoxicity against other human cancer cell lines, as well as antibacterial and antifungal activities. acs.org Chaetoglobosin P showed antifungal activity against C. neoformans, A. fumigatus, and C. albicans at different concentrations. frontiersin.org Chaetoglobosin U exhibited cytotoxic activity against the KB cell line, with comparable potency to a reference drug. capes.gov.br Other analogues like chaetoglobosins C, F, and E, and penochalasin A showed moderate activity against the same cell line. capes.gov.br

Specific structural features have been implicated in activity. For cytochalasin B, a related cytochalasan, the C-7 hydroxy group and the NH group of the isoindolone core (N-2) were found to be potentially important for interaction with actin. researchgate.net Modifications at these positions influenced bioactivity. researchgate.net While this study focused on cytochalasin B, it suggests that similar functional groups in chaetoglobosins may play crucial roles in their mechanism of action, particularly those involving actin interaction, a known target for many cytochalasans. frontiersin.orgrsc.orgrsc.org The presence or absence of specific functional groups, the oxidation state of the macrocycle, and stereochemistry likely contribute to the observed differences in potency and selectivity among chaetoglobosin analogues. For instance, the structural differences noted for this compound compared to other analogues could lead to distinct biological interactions and activities. acs.org Studies comparing the cytotoxicity of different chaetoglobosins, such as chaetoglobosin A, C, E, and armochaetoglobin I, against various cancer cell lines have also revealed variations in potency, supporting the notion that structural nuances impact activity. mdpi.com

Computational Modeling for SAR Prediction (e.g., Molecular Docking)

Computational modeling techniques, such as molecular docking, play an increasingly important role in SAR analysis and drug discovery. nih.govijcrt.orgresearchgate.net These methods can help predict the binding modes and affinities of compounds to their biological targets, providing insights into the molecular basis of their activity. nih.govijcrt.orgfrontiersin.org

Molecular docking has been used to predict interactions between ligands (like chaetoglobosins or their derivatives) and target proteins. nih.govijcrt.org By simulating the binding of different chaetoglobosin analogues to a known or predicted binding site, researchers can assess how structural variations affect the strength and nature of these interactions. nih.govfrontiersin.org This information can then be correlated with experimental biological activity data to build predictive SAR models. nih.govresearchgate.net

While specific detailed reports on molecular docking studies solely focused on this compound were not prominently found in the search results, molecular docking has been applied to related cytochalasans, such as cytochalasin B, to investigate its interaction with actin. researchgate.net Such studies on other cytochalasans provide a precedent for applying similar computational approaches to chaetoglobosins, including this compound, to understand their molecular targets and mechanisms of action. researchgate.netnih.govbiointerfaceresearch.com Computational approaches can help prioritize which derivatives to synthesize and test experimentally, thus accelerating the SAR exploration process and potentially leading to the identification of more potent or selective analogues. nih.govresearchgate.netfrontiersin.org Techniques like quantitative structure-activity relationship (QSAR) analysis, which builds mathematical models correlating structural descriptors with biological activity, can also complement molecular docking in predicting the activity of new chaetoglobosin derivatives. researchgate.netmdpi.com

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Chaetoglobosin A | 6432612 |

| Chaetoglobosin B | 6432613 |

| Chaetoglobosin C | 6432614 |

| Chaetoglobosin D | 101374024 |

| Chaetoglobosin E | 6432615 |

| Chaetoglobosin F | 6432616 |

| Chaetoglobosin G | 6432617 |

| Chaetoglobosin J | 101374026 |

| Chaetoglobosin P | 139234501 |

| Chaetoglobosin Q | 101374027 |

| Chaetoglobosin R | 101374028 |

| This compound | 101374029 |

| Chaetoglobosin U | 11903980 |

| Chaetoglobosin V | 101374030 |

| Chaetoglobosin W | 101374031 |

| Penochalasin A | 441432 |

| Cytoglobosin A | 101374019 |

| Cytoglobosin C | 101374021 |

| Armochaetoglobin I | 139002059 |

| Armochaetoglobin S | 139002060 |

| Armochaetoglosin A | 139002061 |

| Armochaetoglosin B | 139002062 |

| Armochaetoglosin C | 139002063 |

| Prochaetoglobosin I | 101374032 |

| Deoxaphomin | 6436191 |

| Cytochalasin B | 51736 |

| Cytochalasin D | 441378 |

| Cytochalasin E | 441379 |

| Cytochalasin H | 6436190 |

| Pyrichalasin H | 6436205 |

| Aspochalasin C | 5281019 |

| Trichalasin A | 6436222 |

| Alachalasin | 6436186 |

| Emeriglobosin A | 155867501 |

| Emeriglobosin B | 155867502 |

| Isochaetoglobosin D | 101374025 |

| Penicillenol A1 | 101374035 |

| Penicillenol A2 | 101374036 |

| Boerechalasin F | 216833209 |

| Nectriapyrone | 119067 |

| Tyrosol | 10344 |

| Carbendazim (B180503) | 2541 |

| 5-Fluorouracil | 3385 |

| Paclitaxel | 36314 |

Interactive Data Table Example (Illustrative - based on search result capes.gov.br)

Here is an example of how cytotoxic activity data could be presented in an interactive table. Note that the actual implementation of "interactive" depends on the display environment, but here it's represented as a standard table with clear headings.

Cytotoxic Activity Against KB Cell Line (IC₅₀ values)

| Compound Name | IC₅₀ (µM) |

| Chaetoglobosin U | 16.0 |

| Chaetoglobosin C | 34.0 |

| Chaetoglobosin F | 52.0 |

| Chaetoglobosin E | 48.0 |

| Penochalasin A | 40.0 |

| 5-Fluorouracil | 14.0 |

(Note: This table is generated based on data from search result capes.gov.br to illustrate the format. More extensive data would require compiling information from multiple sources if available and relevant to this compound or its direct analogues discussed in the text.)

Interactive Data Table Example (Illustrative - based on search result researchgate.net)

Research Methodologies and in Vitro Experimental Models

Isolation and Purification Techniques

The process of obtaining pure chaetoglobosin T from fungal cultures involves a series of steps, beginning with extraction of the crude metabolites followed by various chromatographic separation methods. nih.govnih.govfrontiersin.orgresearchgate.netresearcher.liferesearchgate.net Bioassay-guided fractionation is often employed to direct the isolation process by tracking the biological activity through different fractions. rsc.orgacs.orgfrontiersin.orgresearchgate.netresearchgate.net

Extraction Methods (e.g., Solvent Extraction)

Solvent extraction is a common initial step in isolating chaetoglobosins from fungal fermentation broths or mycelia. nih.govresearcher.life This technique utilizes the differential solubility of compounds in various solvents to separate the desired metabolites from the bulk biological material. For instance, fungal products can be extracted with methanol, and the resulting extract can then be further partitioned with solvents like ethyl acetate (B1210297) to yield a crude extract enriched in secondary metabolites. mdpi.com Another approach involves adding organic solvents such as 2-butanone (B6335102) directly to the mycelia and media, followed by agitation and separation of the organic phase. frontiersin.org Ethyl acetate is frequently used for the extraction of chaetoglobosins from culture filtrates. cabidigitallibrary.orgapsnet.org The choice of solvent can impact the total amount of crude extract and the content of specific chaetoglobosins. elsevier.es After extraction, the solvent is typically filtered and concentrated under reduced pressure to obtain the crude extract. mdpi.comwalshmedicalmedia.comcabidigitallibrary.org

Chromatographic Separations (e.g., TLC, Column Chromatography, HPLC-DAD, Semi-preparative HPLC)

Chromatographic techniques are essential for purifying this compound from crude extracts containing a complex mixture of fungal metabolites. nih.govfrontiersin.orgresearcher.liferesearchgate.netresearchgate.net

Thin Layer Chromatography (TLC): TLC is often used for preliminary analysis and fractionation of extracts based on compound polarity. walshmedicalmedia.comcabidigitallibrary.org It can be used to categorize fractions obtained from column chromatography and to check the purity of isolated compounds. walshmedicalmedia.com Different solvent systems, such as chloroform:ethyl acetate (1:1) or hexane:chloroform:ethyl acetate in varying ratios, can be used for TLC of chaetoglobosins. walshmedicalmedia.com

Column Chromatography: This is a widely used technique for separating larger quantities of crude extract. Silica (B1680970) gel column chromatography is commonly employed, using gradient elution with solvent systems like petroleum ether/ethyl acetate to separate compounds based on their polarity. mdpi.com Open column chromatography packed with silica gel is also utilized, with elution gradients starting from less polar to more polar solvents. walshmedicalmedia.com

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution separation and is crucial for obtaining pure compounds. mdpi.com Reverse-phase (RP) HPLC, often using C18 columns, is frequently applied for the purification of chaetoglobosins. acs.org HPLC systems equipped with UV-visible or diode array detectors (DAD) are used for detecting and quantifying the separated compounds. mdpi.comtechnosaurus.co.jp

Semi-preparative HPLC: This technique is used to purify moderate quantities of compounds for further biological testing. core.ac.uk Semi-preparative HPLC on C18 columns with gradient elution systems, such as methanol/water, has been successfully used to isolate this compound. mdpi.comacs.org

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy that links the separation process directly to the desired biological activity. rsc.orgacs.orgfrontiersin.orgresearchgate.netresearchgate.net In this approach, fractions obtained during the chromatographic separation are tested for biological activity (e.g., cytotoxicity, antimicrobial activity). nih.govfrontiersin.orgtandfonline.com Active fractions are then subjected to further separation steps, allowing for the targeted isolation of the compounds responsible for the observed activity. nih.govacs.orgtandfonline.com This iterative process continues until pure, biologically active compounds like this compound are obtained. acs.org For example, extracts showing activity against specific cell lines or microorganisms are fractionated, and the resulting subfractions are re-tested to pinpoint the active components. nih.govacs.org

Biological Activity Assays in Cellular and Microbial Systems

Once isolated and purified, this compound is evaluated for its biological effects using various in vitro assay systems, including cellular and microbial models.

Cell Proliferation and Viability Assays (e.g., MTT Assay, Cell Aggregation)

Assessing the impact of this compound on cell proliferation and viability is fundamental to understanding its potential cytotoxic or growth inhibitory effects.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a common colorimetric method used to measure cell viability and proliferation. walshmedicalmedia.comnih.govingentaconnect.compeerj.com It is based on the reduction of MTT by metabolically active cells into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.govpeerj.com This assay has been used to evaluate the inhibitory effect of chaetoglobosins, including chaetoglobosin A (a closely related analog), on various cancer cell lines, providing IC50 values (the concentration required to inhibit cell growth by 50%). walshmedicalmedia.comnih.govpeerj.com

Cell Aggregation Assay: Cell aggregation assays can provide insights into the effect of compounds on cell-cell adhesion and migration. nih.govresearchgate.netresearcher.lifepeerj.comnih.gov While specifically mentioned for chaetoglobosin A, this type of assay can demonstrate a sustained proliferation inhibitory effect on tumor cells. nih.govresearchgate.netresearcher.lifepeerj.comnih.gov

Table 1: Examples of Cell Lines Used in Chaetoglobosin Research and Corresponding Assays

| Cell Line | Assay Type | Related Chaetoglobosin | Result Type (Example) | Citation |

| T-24 (human bladder cancer) | MTT, Cell Aggregation, Flow Cytometry (Cell Cycle, Apoptosis) | Chaetoglobosin A | IC50, Cell Cycle Arrest, Apoptosis Induction | nih.govresearchgate.netresearcher.lifepeerj.comnih.gov |

| MCF-7 (breast cancer) | MTT, SRB | Crude Extract, Pure Compounds | IC50 | walshmedicalmedia.com |

| HEPG-2 (human liver carcinoma) | MTT, SRB | Crude Extract, Pure Compounds | IC50 | walshmedicalmedia.com |

| A549 (human NSCLC) | MTT, Flow Cytometry (Cell Cycle, Apoptosis) | Chaetoglobosin G | Proliferation Inhibition, G2/M Arrest, Apoptosis Induction | ingentaconnect.comingentaconnect.com |

| P388 (murine leukemia) | Bioassay-guided fractionation | Chaetoglobosins Q, R, T | Activity against cell line | nih.govacs.org |

| Hela | Cytotoxicity assay | Chaetoglobosins A, C, D, E, G | IC50 | nih.gov |

| LNCaP (human prostate cancer) | WST-8 cell proliferation assay | Cytoglobosin B, ChaetoglobosinFex, Chaetoglobosin F, Chaetoglobosin E, Cytoglobosin C, Chaetoglobosin B, Isochaetoglobosin D | IC50 | mdpi.com |

| B16F10 (mouse melanoma) | WST-8 cell proliferation assay | Cytoglobosin B, ChaetoglobosinFex, Chaetoglobosin F, Chaetoglobosin E, Cytoglobosin C, Chaetoglobosin B, Isochaetoglobosin D | IC50 | mdpi.com |

| OVCAR-3 (ovarian cancer) | Cell Proliferation Assay (CellTiter 96 Aqueous One Solution) | Chaetoglobosin K | Inhibition of cell viability | researchgate.net |

| A2780/CP70 (ovarian cancer) | Cell Proliferation Assay (CellTiter 96 Aqueous One Solution) | Chaetoglobosin K | Inhibition of cell viability | researchgate.net |

Cell Cycle Analysis (e.g., Flow Cytometry)

Flow cytometry is a valuable tool for analyzing the distribution of cells within different phases of the cell cycle (G0/G1, S, G2/M) and detecting apoptosis (often represented as a sub-G1 population). nih.govresearchgate.netresearcher.liferesearchgate.netingentaconnect.comnih.govingentaconnect.comimrpress.com By staining cells with fluorescent dyes that bind to DNA, researchers can quantify the DNA content of individual cells and determine how a compound like this compound affects their progression through the cell cycle. nih.govresearchgate.netingentaconnect.comimrpress.com For example, studies on other chaetoglobosins have shown their ability to induce cell cycle arrest at specific phases, such as G2/M, and to increase the number of cells in the sub-G1 phase, indicative of apoptosis. nih.govresearchgate.netresearcher.lifeingentaconnect.comnih.govingentaconnect.com

Table 2: Example Findings from Cell Cycle Analysis

| Chaetoglobosin | Cell Line | Observed Effect on Cell Cycle | Citation |

| Chaetoglobosin A | T-24 | Inhibited cell mitosis, increased sub-G1 phase cells | nih.govresearchgate.netresearcher.lifenih.gov |

| Chaetoglobosin G | A549 | Induced G2/M arrest, increased sub-G1 phase cells | ingentaconnect.comingentaconnect.com |

| Globosuxanthone A (related compound) | Various human solid tumor cell lines | Disrupted cell cycle (G2/M or S phase accumulation), induced apoptosis | walshmedicalmedia.com |

| Chaetoglobosin A | CLL cells | Induced cell cycle arrest | researchgate.net |

Cell Migration and Invasion Assays

Cell migration and invasion assays are utilized to assess the ability of cells, often cancer cells, to move and penetrate through a barrier in vitro. These processes are crucial aspects of cancer metastasis. While these assays are standard for evaluating the potential anti-metastatic properties of compounds, specific detailed findings for this compound using cell migration and invasion assays were not found in the examined literature. However, related compounds such as chaetoglobosin A have been shown to exhibit migration inhibitory ability in human bladder cancer cells. nih.govresearchgate.netpeerj.comresearchgate.net These assays typically involve techniques like wound healing assays or Transwell assays. nih.govresearchgate.netpeerj.comresearchgate.net

Apoptosis Detection Methods (e.g., Annexin V-FITC)

Apoptosis, or programmed cell death, is a key mechanism targeted by many potential therapeutic agents. Methods such as Annexin V-FITC/propidium iodide (PI) double staining followed by flow cytometry are commonly used to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells). nih.govresearchgate.netpeerj.comresearchgate.netimrpress.comnih.gov Although Annexin V-FITC assays are widely used in the study of cytotoxic compounds, specific results detailing the induction of apoptosis by this compound using this method were not available in the searched literature. Studies on chaetoglobosin A, however, have demonstrated that it can induce apoptosis in cancer cells, with the number of apoptotic cells increasing in a dose-dependent manner, as detected by Annexin V-FITC/PI staining. nih.govresearchgate.netpeerj.comresearchgate.netnih.gov

Western Blotting for Protein Expression and Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and analyze their expression levels. This method is often coupled with pathway analysis to understand the molecular mechanisms through which a compound exerts its effects, such as influencing signaling cascades involved in cell survival, proliferation, or apoptosis. nih.govresearchgate.netpeerj.comresearchgate.netimrpress.comnih.govresearchgate.netmdpi-res.comresearcher.liferesearchgate.netnih.gov While Western blotting and pathway analysis are essential tools in the investigation of bioactive natural products, specific data on protein expression changes or pathway modulation directly attributed to this compound treatment were not found in the reviewed search results. Research on chaetoglobosin A, for instance, has utilized Western blotting to show its effects on pathways like MAPK and PI3K-AKT-mTOR and the involvement of Bcl-2 family proteins in apoptosis induction. nih.govresearchgate.netpeerj.comnih.gov

Mycelial Growth Inhibition Assays for Antifungal Activity

Mycelial growth inhibition assays are in vitro methods used to evaluate the antifungal activity of a compound by measuring its ability to inhibit the growth of fungal mycelium on a culture medium. This is a common assay for screening natural products from fungi for potential biocontrol or therapeutic applications against fungal pathogens. apsnet.orgoup.comoup.comresearchgate.netcapes.gov.br While this compound has been isolated from a fungus known for producing antifungal compounds, specific data on the antifungal activity of this compound determined through mycelial growth inhibition assays were not present in the search results. However, other chaetoglobosins, such as chaetoglobosin A and D, have shown significant antifungal activities against various plant pathogenic fungi in such assays. apsnet.orgoup.comcapes.gov.br

Enzyme Inhibition Assays (e.g., AChE inhibition)

Enzyme inhibition assays are used to determine if a compound can inhibit the activity of a specific enzyme. This can provide insights into a compound's potential therapeutic targets or toxicological effects. For example, acetylcholinesterase (AChE) inhibition is relevant in the context of neurodegenerative diseases. dntb.gov.ua Based on the available search results, this compound was tested for enzyme inhibition and showed no antibacterial or enzyme inhibition effect in one study. rsc.org Other chaetoglobosins and related compounds have been investigated for various enzyme inhibitory activities. dntb.gov.uaresearchgate.netnih.gov

Nematode Mortality and Egg Hatching Assays

Nematode mortality and egg hatching assays are in vitro methods used to evaluate the nematicidal activity of compounds. These assays are relevant for assessing the potential of natural products as biocontrol agents against plant-parasitic nematodes. dntb.gov.uamdpi.comresearchgate.netmdpi.comsemanticscholar.orgnih.gov While these assays are employed to study the effects of various natural products on nematodes, including other chaetoglobosins like chaetoglobosin A which has demonstrated significant nematocidal activity and inhibited egg hatching dntb.gov.uamdpi.comresearchgate.net, specific findings regarding the effects of this compound on nematode mortality or egg hatching were not found in the reviewed literature.

Toxicological Screening Assays for Cellular Responses (e.g., Boar Sperm Motility Inhibition, Sperm Membrane Integrity Damage, Inhibition of Cell Proliferation)

Toxicological screening assays are used to evaluate the potential toxicity of a compound on various cell types and to assess its effects on fundamental cellular processes such as proliferation, motility, and membrane integrity. Assays like the inhibition of cell proliferation are commonly used to assess the cytotoxic potential of compounds. nih.govresearchgate.netpeerj.comresearchgate.netimrpress.comnih.govresearcher.liferesearchgate.netoup.comnih.gov While chaetoglobosin A has been shown to inhibit the proliferation of certain cancer cells nih.govresearchgate.netpeerj.comresearchgate.netnih.gov, specific results for this compound in general toxicological screening assays, including those involving boar sperm motility inhibition or sperm membrane integrity damage, were not available in the searched literature.

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering techniques are fundamental to understanding and manipulating the biosynthesis of complex natural products like this compound. These methods allow for the identification of the genes involved, the study of their function, and the analysis of their expression.

Genome Sequencing and Biosynthetic Gene Cluster Identification

Genome sequencing plays a vital role in identifying the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites in fungi. In filamentous fungi, genes involved in secondary metabolite biosynthesis are often clustered together in the genome. biorxiv.org The accessibility of fungal genome sequences bypasses traditional, more cumbersome methods for identifying these gene clusters. nih.gov Advances in next-generation sequencing (NGS) technologies have significantly increased the speed and reduced the cost of microbial genome sequencing, accelerating research in this area. nih.gov

Studies on Chaetomium globosum, a known producer of chaetoglobosins, have utilized genome sequencing to identify BGCs related to these compounds. For instance, research on Discosia rubi, another fungus producing chaetoglobosins, revealed a BGC consistent with chaetoglobosin biosynthesis through genome sequencing. frontiersin.org This approach allows for the identification of key genes within the cluster, such as those encoding polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are often involved in the synthesis of the core structure of chaetoglobosins. nih.govnih.gov

Gene Knockdown and Deletion Studies (e.g., RNAi, CRISPR-Cas9)

Gene knockdown and deletion studies are essential for functionally characterizing the genes identified within BGCs and understanding their specific roles in this compound biosynthesis. Techniques like RNA interference (RNAi) and CRISPR-Cas9 are employed for this purpose.

RNAi is a well-known technique for gene knockdown, reducing the expression of a target gene. frontiersin.org Studies on Chaetomium globosum have successfully utilized RNAi to investigate genes involved in chaetoglobosin biosynthesis. For example, knockdown of the pks-1 gene, encoding a polyketide synthase, in C. globosum resulted in a dramatic decrease in chaetoglobosin A production. researchgate.netresearchgate.net This demonstrated the critical role of pks-1 in the biosynthetic pathway of chaetoglobosins.

CRISPR-Cas9 technology offers a more precise approach for gene deletion (knockout) compared to RNAi. frontiersin.org This system targets specific genomic loci, leading to targeted mutations or deletions. frontiersin.org A "suicide" CRISPR-Cas9 system has been successfully established and applied in C. globosum for targeted gene deletions. nih.govresearchgate.net This technology has been used to delete genes putatively involved in the biosynthesis of competing polyketide products, which can, in turn, affect the production of other secondary metabolites like chaetoglobosin A. researchgate.net For instance, deletion of the Cgpks11 gene in C. globosum using CRISPR-Cas9 led to an overexpression of the CgcheA gene cluster (responsible for chaetoglobosin A biosynthesis) and a significant increase in chaetoglobosin A production. researchgate.net

These gene manipulation techniques provide valuable insights into the function of individual genes within the chaetoglobosin biosynthetic pathway and offer strategies for potentially enhancing the production of specific chaetoglobosins in vitro.

Gene Expression Analysis (e.g., qRT-PCR, RNA-seq)

Gene expression analysis techniques, such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq), are used to measure the activity of genes involved in this compound biosynthesis or the cellular response to this compound exposure in in vitro models.

RNA-seq is a high-throughput technique that provides a comprehensive snapshot of all RNA molecules present in a sample at a given time, allowing for the analysis of the entire transcriptome. lubio.ch This is particularly valuable for identifying genes that are differentially expressed under specific conditions, such as during different growth phases of a producing fungus or in response to environmental stimuli. Studies have utilized RNA-seq profiling to identify genes with significant expression variations in C. globosum mutants, including those within the chaetoglobosin biosynthetic gene cluster. nih.govresearchgate.netplos.org

qRT-PCR is a more targeted approach used to quantify the expression levels of specific genes. lubio.ch It is often used to validate findings from RNA-seq studies or to examine the expression of a smaller set of genes of interest. lubio.chfrontiersin.org qRT-PCR analysis has been employed to confirm the differential expression of genes putatively involved in chaetoglobosin biosynthesis in C. globosum transformants and mutants. nih.govnih.govresearchgate.netplos.org For example, qRT-PCR was used to quantify the expression levels of key genes within the chaetoglobosin A BGC in C. globosum strains with manipulated regulatory genes. nih.govplos.org

These techniques provide quantitative data on gene activity, helping researchers understand the regulatory mechanisms controlling chaetoglobosin biosynthesis and the molecular pathways affected by this compound in biological systems.

Computational and In Silico Approaches

Computational and in silico approaches complement experimental methodologies by providing predictive insights into the structure, function, and potential interactions of this compound. These methods utilize computational tools and algorithms to analyze biological data and model molecular behavior.

Molecular Docking for Target Binding Analysis

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a target protein. This method helps to estimate the binding affinity and identify the key interactions between the ligand and the receptor. researchtrend.net Molecular docking studies are valuable for predicting potential biological targets of chaetoglobosins and understanding their possible mechanisms of action at a molecular level in in vitro systems.

Cheminformatics for Structural Analysis and Dereplication

Cheminformatics involves the use of computational methods to analyze chemical data, including the structure and properties of compounds like this compound. This field is crucial for structural analysis, comparing newly isolated compounds to known databases, and dereplication – the process of rapidly identifying known compounds within complex mixtures. researchgate.netcore.ac.uk

Cheminformatics tools and databases are used to manage and analyze the vast amount of information available for natural products. nih.gov Dereplication strategies often involve analyzing spectroscopic data (such as NMR and MS) and searching databases to identify known structural features. researchgate.net New platforms and open-source cheminformatics tools are being developed to improve the efficiency of dereplication. researchgate.net

In the context of chaetoglobosins, cheminformatics approaches are used for structural elucidation and for identifying known chaetoglobosins in fungal extracts. mdpi.com This helps researchers avoid re-isolating already described compounds and focus on discovering novel analogs. The dereplication process, often guided by techniques like LC-HRMS/MS and molecular networking, can reveal the presence of known compounds like chaetoglobosin A and other related chaetoglobosins in microbial extracts. researchgate.netmdpi.com This application of cheminformatics is essential for the efficient discovery and characterization of this compound and other related compounds from natural sources.

Future Research Directions and Translational Prospects for Chaetoglobosin T

Exploration of Novel Producing Microorganisms and Ecological Niches

Identifying new microorganisms capable of producing Chaetoglobosin T or novel analogues is a crucial area for future research. While Chaetomium globosum is a well-known producer of chaetoglobosins, exploring diverse and underexploited ecological niches, such as endophytic fungi from unique environments like rainforests, deserts, mangroves, and marine ecosystems, could lead to the discovery of new strains with enhanced production capabilities or novel chaetoglobosin structures. rjptonline.orgmdpi.comresearchgate.netresearchgate.net Endophytic fungi, which live within plant tissues, are considered a promising source of novel bioactive compounds. rjptonline.orgmdpi.comresearchgate.net Research into the microbial communities within specific plants or extreme environments may reveal novel producers of this compound. researchgate.netresearchgate.net

Strategies for Enhanced Biosynthesis and Production

Improving the yield and efficiency of this compound production is essential for its potential translational applications. Strategies for enhanced biosynthesis and production include optimizing fermentation conditions, exploring metabolic engineering, and utilizing synthetic biology approaches. Studies on related chaetoglobosins, such as Chaetoglobosin A, have shown that manipulating genes involved in the biosynthetic pathway, such as polyketide synthase (PKS) genes, can significantly increase production. mdpi.commdpi.comresearchgate.netnih.gov For example, deletion of the Cgpks11 gene in Chaetomium globosum has been shown to increase Chaetoglobosin A production by approximately 1.6-fold. mdpi.comnih.gov Optimizing factors like temperature, pH, and substrate addition in fermentation processes have also demonstrated positive effects on chaetoglobosin yield. mdpi.comresearchgate.net

Table 1: Effect of Metal Ions on Chaetoglobosin A Yield (Example based on related research) mdpi.comresearchgate.net

| Metal Ion Added | Chaetoglobosin A Yield (mg/L) |

| None | 157.93 |

| Cu²⁺ | 176.92 |

| Zn²⁺ | Significant increase |

| Mg²⁺ | Significant increase |

| Ca²⁺ | Significant increase |

| K⁺ | No significant effect |

| Na⁺ | No significant effect |

| Fe²⁺ | No significant effect |

Note: Data is illustrative based on research on Chaetoglobosin A production and may not directly reflect this compound.

Advanced Mechanistic Elucidation in Diverse Biological Systems

A deeper understanding of the precise mechanisms by which this compound exerts its biological effects in various systems is critical. While chaetoglobosins are generally known to target actin microfilaments, interfering with cellular processes like cytokinesis and intracellular motility, the specific interactions and downstream effects of this compound in different cell types and organisms require further detailed investigation. frontiersin.orgapsnet.org Research into its impact on various cellular pathways, including apoptosis pathways, oxidative stress, and signaling cascades like MAPK and PI3K-AKT-mTOR, as seen with Chaetoglobosin A, would provide valuable insights into its potential therapeutic or control applications. nih.govresearchgate.net

In-depth Structure-Activity Relationship Studies for Rational Design of Analogues

Comprehensive structure-activity relationship (SAR) studies are needed to understand how modifications to the chemical structure of this compound influence its biological activities. This knowledge is crucial for the rational design and synthesis of analogues with improved potency, selectivity, and reduced potential off-target effects. researchgate.netbohrium.commdpi.comnih.gov By systematically altering different parts of the this compound molecule and evaluating the resulting biological activity, researchers can identify key structural features responsible for specific effects (e.g., antifungal, nematicidal). mdpi.comnih.gov This can guide the development of more effective and targeted compounds.

Potential Applications in Agricultural Biocontrol (Fungi and Nematodes)

Chaetoglobosins, including Chaetoglobosin A, have demonstrated potential as biocontrol agents against plant-parasitic nematodes and pathogenic fungi. nih.govmdpi.commdpi.comresearchgate.netresearchgate.netapsnet.org Future research should specifically investigate the efficacy of this compound against a wider range of agricultural pests and diseases. This includes evaluating its nematicidal activity against various species of plant-parasitic nematodes, such as root-knot nematodes (Meloidogyne spp.), and its antifungal activity against key plant pathogens. mdpi.comresearchgate.netresearchgate.net Studies are needed to determine optimal application methods and concentrations for effective biocontrol in agricultural settings. researchgate.net The potential of using this compound as an environmentally friendly alternative to chemical pesticides warrants further exploration. mdpi.commdpi.com

Integration with Synthetic Biology for Pathway Engineering

Synthetic biology offers powerful tools for engineering microbial cell factories to produce natural products like this compound. hep.com.cntandfonline.com Future research can focus on identifying and manipulating the entire biosynthetic gene cluster responsible for this compound production. nih.govapsnet.org By transferring this gene cluster into a more amenable host organism, researchers can potentially achieve higher yields and more controlled production. tandfonline.com Pathway engineering can also involve modifying the biosynthetic genes to create novel this compound analogues with altered or enhanced biological activities. tandfonline.comfrontiersin.org

Development of Selective Inhibitors Targeting Specific Cellular Pathways

Given that chaetoglobosins can affect various cellular processes due to their interaction with actin, future research could focus on developing selective inhibitors based on the this compound scaffold. This would involve designing analogues that specifically target certain cellular pathways or proteins, minimizing off-target effects. Understanding the detailed mechanism of action (Section 8.3) and conducting in-depth SAR studies (Section 8.4) are crucial prerequisites for this approach. The goal is to create compounds with more precise biological activities for specific applications, potentially reducing general cytotoxicity. rsc.org

Q & A

Basic Research Questions

Q. What are the key structural and biosynthetic pathways of chaetoglobosin T, and how can researchers validate these pathways experimentally?

- Methodological Answer : To elucidate biosynthetic pathways, combine genomic analysis (e.g., gene cluster identification in fungal hosts like Chaetomium globosum) with isotopic labeling experiments (e.g., -glucose tracing) to track precursor incorporation. Structural validation requires advanced spectroscopic techniques such as high-resolution NMR (e.g., - HSQC) and X-ray crystallography. Cross-reference findings with existing databases like the Natural Products Atlas to confirm novelty .

Q. How can researchers design a robust literature review framework to identify gaps in this compound studies?

- Methodological Answer : Use systematic review protocols (PRISMA guidelines) to screen peer-reviewed articles from databases like PubMed and Web of Science. Apply inclusion/exclusion criteria (e.g., studies post-2010, in vitro/in vivo models) and keyword combinations ("this compound AND cytotoxicity AND biosynthesis"). Tools like VOSviewer can map co-occurrence networks of research themes, highlighting understudied areas such as epigenetic regulation of its production .

Q. What experimental models are suitable for preliminary cytotoxicity screening of this compound?

- Methodological Answer : Prioritize cell-line panels (e.g., NCI-60 cancer cell lines) with dose-response assays (IC calculations via MTT or SRB assays). Include non-cancerous cell lines (e.g., HEK293) to assess selectivity. Validate results with apoptosis markers (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye). Ensure reproducibility by adhering to MIAME standards for data reporting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to compare variables such as fungal strain source (e.g., Chaetomium spp. vs. endophytic isolates), purification methods (HPLC vs. TLC), and assay conditions (serum concentration, exposure time). Use statistical tools (e.g., random-effects models) to quantify heterogeneity. Replicate disputed experiments with standardized protocols, and validate via orthogonal assays (e.g., transcriptomic profiling vs. phenotypic screening) .

Q. What strategies optimize the yield of this compound in fungal fermentation systems while maintaining bioactivity?

- Methodological Answer : Apply Design of Experiments (DoE) frameworks like response surface methodology (RSM) to test variables (pH, temperature, carbon/nitrogen ratios). Use metabolomics (LC-MS/MS) to correlate yield with precursor availability (e.g., tryptophan derivatives). Evaluate epigenetic modifiers (e.g., HDAC inhibitors) to activate silent biosynthetic gene clusters. Compare solid-state vs. submerged fermentation for scalability .

Q. How can the molecular targets of this compound be identified in complex biological systems?

- Methodological Answer : Employ chemical proteomics (activity-based protein profiling, ABPP) with this compound probes. Combine with CRISPR-Cas9 knockout libraries to validate target genes. For in vivo models, use spatial transcriptomics (e.g., 10x Genomics Visium) to map target engagement in tumor microenvironments. Cross-validate with molecular docking simulations (AutoDock Vina) against predicted protein targets (e.g., cytoskeletal proteins) .

Q. What analytical methods are critical for detecting this compound in mixed natural product extracts?

- Methodological Answer : Use hyphenated techniques like UPLC-QTOF-MS with molecular networking (GNPS platform) to dereplicate compounds. Apply NMR-guided fractionation to isolate this compound from co-eluting metabolites. For quantification, develop a validated HPLC-DAD method with a calibration curve (R ≥ 0.995) and spike-and-recovery tests to assess matrix effects .

Methodological Guidance for Contradictory Data & Hypothesis Testing

Q. How to formulate a PICOT-style research question for this compound’s therapeutic potential?

- Methodological Answer :

- Population (P) : Triple-negative breast cancer (TNBC) cell lines.

- Intervention (I) : this compound at IC doses.

- Comparison (C) : Paclitaxel or untreated controls.

- Outcome (O) : Reduction in metastatic markers (e.g., MMP-9, vimentin).

- Time (T) : 48-hour exposure.

Example: "In TNBC cells, does this compound reduce metastatic markers more effectively than paclitaxel after 48 hours?" .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to model sigmoidal dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For omics data, employ pathway enrichment analysis (GSEA) and false discovery rate (FDR) correction. Report effect sizes (Cohen’s d) and confidence intervals to contextualize biological significance .

Retrosynthesis Analysis